2-chloro-2,2-difluoroethyl trifluoromethanesulfonate
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Overview
Description
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate: is a chemical compound with the molecular formula C3H2ClF5O3S . It is known for its use as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by its clear to light yellow liquid form and has a molecular weight of 248.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate can be synthesized by reacting 2,2-difluoroethanol with trifluoromethanesulfonic acid . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of specialized equipment to maintain the required reaction conditions. The process is scaled up by optimizing the reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce an amine derivative, while reacting with an alcohol can produce an ether derivative .
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate is used as a reagent for introducing the trifluoromethanesulfonate group into organic molecules . This modification can enhance the reactivity and stability of the resulting compounds.
Biology and Medicine: In biological and medical research, the compound is used as an intermediate in the synthesis of pharmaceuticals . It can be used to modify drug molecules to improve their pharmacokinetic properties and efficacy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals . Its unique chemical properties make it valuable for creating compounds with specific desired characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions . The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions . The combination of these elements allows for a broader range of applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2-chloro-2,2-difluoroethyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKOAQPJRGWEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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